molecular formula C9H15Cl2N3 B2664345 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1955530-18-3

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B2664345
CAS No.: 1955530-18-3
M. Wt: 236.14
InChI Key: YWTLPVKVZWKQCR-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is unique due to its specific substitution pattern and the combination of the pyrazole and tetrahydropyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₃Cl₂N₃
  • Molecular Weight : 220.12 g/mol

The structure consists of a tetrahydropyridine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .

In a comparative study, this compound exhibited promising cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of this compound with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a potential for synergistic therapeutic strategies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α in various models. This suggests that this compound may possess similar anti-inflammatory properties .

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various pathogens. In vitro assays demonstrated that this compound showed moderate to strong inhibition against certain bacterial strains. The mechanism appears to involve disruption of cellular integrity and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or the tetrahydropyridine structure can significantly affect potency and selectivity:

Modification Effect on Activity
Substitution at C-4Increased affinity for target kinases
Presence of halogensEnhanced cytotoxicity
Alterations in ring sizeVariability in bioavailability

This table summarizes key findings from SAR studies that guide future synthetic efforts to improve efficacy.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effect of this compound on MDA-MB-231 cells. The compound was administered in varying concentrations alongside doxorubicin. Results indicated a significant reduction in cell viability compared to doxorubicin alone, highlighting its potential as an adjunct therapy in breast cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a marked decrease in NO production and TNF-α levels. These findings suggest that it may serve as a promising candidate for developing new anti-inflammatory agents .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLPVKVZWKQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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